(S)-2-((1-phenylethyl)carbamoyl)benzoic acid

描述

Historical Context and Development

(S)-2-((1-Phenylethyl)carbamoyl)benzoic acid emerged as a chiral resolving agent in the mid-20th century, building upon foundational work in phthalic acid chemistry. Phthalic acid derivatives, first synthesized in the 19th century, gained prominence for their utility in asymmetric synthesis and resolution processes. The compound’s development aligns with advancements in stereochemistry, particularly the need for enantiomerically pure compounds in pharmaceuticals. Early methodologies for chiral resolution, such as diastereomeric salt formation using tartaric acid or brucine, laid the groundwork for its adoption. By the 1990s, its enantioselective properties were systematically explored, with studies highlighting its efficacy in separating racemic alcohols and amines. The compound’s synthesis typically involves reacting phthalic anhydride derivatives with (S)-1-phenylethylamine, a strategy rooted in classical amidation techniques.

Nomenclature and Systematic Classification

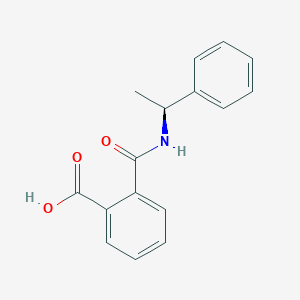

The compound is systematically named 2-({[(1S)-1-phenylethyl]amino}carbonyl)benzoic acid , reflecting its IUPAC nomenclature. Key structural features include:

- A benzoic acid backbone substituted at the ortho-position.

- A carbamoyl group linked to an (S)-configured 1-phenylethyl moiety.

Table 1: Nomenclature and Identifiers

| Property | Description |

|---|---|

| CAS Number | 21752-36-3 |

| Molecular Formula | C₁₆H₁₅NO₃ |

| Molecular Weight | 269.30 g/mol |

| Synonyms | (S)-(-)-N-(1-Phenylethyl)phthalamic acid; (S)-2-(1-Phenylethylcarbamoyl)benzoic acid |

| Stereochemistry | (S)-configuration at the 1-phenylethyl chiral center |

The compound’s structure enables distinct stereoelectronic interactions, critical for chiral discrimination.

Significance in Chiral Resolution Chemistry

This compound is pivotal in resolving racemic mixtures via diastereomeric salt formation. Its mechanism involves:

- Reaction with Racemates : The carboxylic acid group interacts with basic enantiomers (e.g., amines), forming salts with differing solubility.

- Crystallization : Less soluble diastereomers precipitate, enabling mechanical separation.

- Regeneration : Acid hydrolysis yields enantiopure compounds.

Table 2: Applications in Resolving Specific Substrates

| Substrate Class | Example Compound Resolved | Reference |

|---|---|---|

| Alcohols | α-Methyl-(4-bromobenzyl)methanol | |

| Amines | 2',6'-Pipecoloxylidide derivatives | |

| Atropisomers | Axially chiral biaryl compounds |

The bulky 1-phenylethyl group enhances stereochemical differentiation, making it superior to simpler resolving agents like tartaric acid. Its utility extends to X-ray crystallography, where it serves as an internal reference for absolute configuration determination.

Overview of Current Academic Research

Recent studies focus on optimizing its resolving efficiency and expanding applications:

- Green Chemistry : Solvent-free crystallization techniques reduce environmental impact while maintaining enantioselectivity.

- Computational Modeling : Molecular dynamics simulations predict interaction energies with target enantiomers, guiding derivative design.

- Pharmaceutical Synthesis : Used to resolve intermediates for antidepressants (e.g., duloxetine analogs) and antivirals.

- Hybrid Resolving Agents : Incorporation of halogen substituents (e.g., dichlorophthalic acid derivatives) improves solubility and separation factors.

属性

IUPAC Name |

2-[[(1S)-1-phenylethyl]carbamoyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3/c1-11(12-7-3-2-4-8-12)17-15(18)13-9-5-6-10-14(13)16(19)20/h2-11H,1H3,(H,17,18)(H,19,20)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCFKXWGKKDZMPO-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1)NC(=O)C2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40176152 | |

| Record name | (S)-o-(((1-Phenylethyl)amino)carbonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40176152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21752-36-3 | |

| Record name | (-)-N-(α-Methylbenzyl)phthalic acid monoamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21752-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-o-(((1-Phenylethyl)amino)carbonyl)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021752363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-o-(((1-Phenylethyl)amino)carbonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40176152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-o-[[(1-phenylethyl)amino]carbonyl]benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.504 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((1-phenylethyl)carbamoyl)benzoic acid typically involves the reaction of (S)-1-phenylethylamine with a suitable benzoic acid derivative. One common method is the reaction of (S)-1-phenylethylamine with 2-chlorobenzoic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of flow microreactors allows for better control of reaction conditions, leading to a more sustainable and scalable production process.

化学反应分析

Types of Reactions

(S)-2-((1-phenylethyl)carbamoyl)benzoic acid can undergo various types of chemical reactions, including:

Oxidation: The phenylethyl group can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: The carbamoyl group can be reduced to form amines.

Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted benzoic acid derivatives.

科学研究应用

Medicinal Chemistry

Therapeutic Potential

(S)-2-((1-phenylethyl)carbamoyl)benzoic acid has been investigated for its potential as a therapeutic agent. It serves as an intermediate in the synthesis of various pharmaceuticals, particularly local anesthetics like ropivacaine and bupivacaine. The (S)-enantiomers of these compounds exhibit lower cardiotoxicity while maintaining anesthetic efficacy, making them preferable for clinical use .

Case Study: Enantiomeric Enrichment

A notable application of this compound is in the enantiomeric enrichment process of 2',6'-pipecoloxylidide. This process utilizes the compound to enhance the purity of (S)-isomers of local anesthetics, which are associated with improved safety profiles . The method eliminates hazardous substances typically used in such processes, promoting a more sustainable approach to drug development.

Organic Synthesis

Building Block for Complex Molecules

The compound acts as a versatile building block in organic synthesis. It can undergo various chemical transformations to yield more complex structures. For instance, it has been utilized in the synthesis of substituted pyran derivatives through inverse electron demand Diels-Alder reactions. This highlights its utility in generating diverse chemical entities.

Table: Synthetic Reactions Involving this compound

| Reaction Type | Product(s) | Reference |

|---|---|---|

| Inverse Electron Demand Diels-Alder | 3- or 4-substituted 2,6-dimethylbenzoates | |

| Condensation with Aromatic Aldehydes | 4-methyl-6-(2-arylvinyl)-2-oxo-2H-pyran |

Antimicrobial and Antioxidant Properties

Research has indicated that this compound may possess antimicrobial and antioxidant properties, making it a candidate for further biological studies. These properties are crucial for developing new therapeutic agents aimed at combating infections and oxidative stress-related diseases.

Pharmacological Research

In Silico Studies

Recent studies have employed computational methods to explore the pharmacophore characteristics of compounds related to this compound. This approach aids in identifying potential inhibitors for various biological targets, including reverse transcriptase . Such studies enhance the understanding of the compound's mechanism of action and its interaction with biological systems.

作用机制

The mechanism of action of (S)-2-((1-phenylethyl)carbamoyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylethyl group may enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.

相似化合物的比较

Antitumor Activity

Compound Av7 (2-acetamidobenzoic acid methyl ester), isolated from Aconitum vaginatum, shares a benzoic acid core with this compound. Av7 demonstrated potent inhibitory activity against human gastric (AGS), liver (Hepg2), and lung (A549) cancer cell lines, with IC₅₀ values comparable to 5-fluorouracil (positive control) .

Molecular Docking and Pharmacophore Mapping

AutoDock Vina studies on related compounds (e.g., 3-((1-(benzyl(2-hydroxy-2-phenylethyl)amino)-1-oxo-3-phenylpropan-2-yl)carbonyl)acetic acid) reveal that carbamoyl-substituted benzoic acids exhibit high binding scores to targets such as kinases and GPCRs due to hydrogen bonding with the carbamoyl group and π-π stacking of the phenyl ring . The (S)-enantiomer may show enhanced enantioselective binding compared to the (R)-form, though experimental validation is pending.

Physicochemical and Regulatory Considerations

- Purity and Analysis : The (R)-enantiomer (≥98% purity by HPLC) serves as a reference standard in pharmaceutical manufacturing, underscoring the importance of stereochemical control in regulatory compliance .

- Safety Profile : Bis-substituted analogs like 2-[bis((S)-1-phenylethyl)carbamoyl]benzoic acid (CAS 312619-40-2) exhibit higher molar mass (373.44 g/mol) and density (1.192 g/cm³), which may influence solubility and toxicity profiles .

生物活性

(S)-2-((1-phenylethyl)carbamoyl)benzoic acid, also known by its CAS number 21752-36-3, is an organic compound that has garnered interest for its potential biological activities. This compound features a benzoic acid moiety with a phenylethyl carbamoyl group, which is believed to contribute to its biological effects. The molecular formula of this compound is , and it has a molecular weight of approximately 269.3 g/mol.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . In studies, it has shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. For example, compounds with similar structures have been reported to inhibit the growth of Gram-positive bacteria, indicating that this compound may share similar properties .

Antioxidant Activity

The compound has also been studied for its antioxidant properties . Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress, which is linked to various diseases including cancer and cardiovascular disorders. Preliminary data suggest that this compound can scavenge free radicals effectively, contributing to its potential therapeutic benefits.

Anti-inflammatory Effects

In addition to its antimicrobial and antioxidant activities, this compound may possess anti-inflammatory properties . Inflammation is a key factor in many chronic diseases, and compounds that can modulate inflammatory responses are of significant interest in drug development. Studies have indicated that similar compounds can inhibit pro-inflammatory cytokines and enzymes, suggesting that this compound may have comparable effects .

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or microbial metabolism.

- Receptor Interaction : It may interact with various receptors, modulating their activity and influencing cellular responses.

- Redox Reactions : The phenolic structure allows it to participate in redox reactions, enhancing its antioxidant capacity.

Case Studies

- Antimicrobial Efficacy : A study evaluating the antimicrobial properties of related benzoic acid derivatives found that modifications in the aromatic ring significantly affected their activity against Staphylococcus aureus and Escherichia coli. The presence of the phenylethyl group was noted to enhance the antimicrobial potency .

- Antioxidant Potential : In vitro assays demonstrated that this compound exhibited significant radical scavenging activity compared to standard antioxidants like ascorbic acid. The IC50 value for radical scavenging was determined to be lower than that of several known antioxidants.

- Inflammation Modulation : Animal studies have shown that administration of this compound resulted in reduced levels of inflammatory markers such as TNF-alpha and IL-6, indicating a potential role in managing inflammatory diseases .

Data Tables

常见问题

Basic Research Questions

Q. What are the key considerations for synthesizing (S)-2-((1-phenylethyl)carbamoyl)benzoic acid with high enantiomeric purity?

- Methodology : Use chiral starting materials, such as (S)-1-phenylethylamine, to ensure stereochemical control. Carbodiimide coupling agents (e.g., DCC or EDC) are recommended for amide bond formation between the benzoic acid derivative and the chiral amine. Purification via column chromatography with optimized solvent ratios (e.g., petroleum ether:ethyl acetate = 6:4) improves yield and purity. Monitor enantiomeric excess using chiral HPLC or polarimetry .

Q. How can the physicochemical properties of this compound be characterized?

- Methodology :

- Melting Point : Determine using differential scanning calorimetry (DSC) or capillary methods (reported mp ranges for similar benzoic acid derivatives: 139–140°C) .

- Solubility : Test in polar (e.g., DMSO, methanol) and nonpolar solvents (e.g., hexane) to guide formulation for biological assays.

- Spectroscopic Analysis : Confirm structure via (aromatic protons at δ 7.2–8.1 ppm) and IR (C=O stretch at ~1700 cm) .

Q. What analytical techniques validate the compound’s stability under experimental conditions?

- Methodology : Use accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC-UV monitoring. Degradation products can be identified via LC-MS/MS, as demonstrated in studies on structurally related sulfonamide benzoic acids .

Advanced Research Questions

Q. How can molecular docking predict the binding mode of this compound to target enzymes?

- Methodology : Employ AutoDock Vina for docking simulations, which offers improved speed and accuracy over older tools like AutoDock 4. Use a Lamarckian genetic algorithm with exhaustiveness = 20 for thorough sampling. Validate predictions with molecular dynamics (MD) simulations and compare binding affinities (ΔG) to experimental IC values .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

- Methodology :

- Assay Standardization : Control variables like pH, temperature, and solvent (e.g., DMSO concentration ≤1%).

- Impurity Profiling : Use LC-MS to detect byproducts (e.g., unreacted starting materials) that may interfere with activity.

- Orthogonal Assays : Validate enzyme inhibition with fluorescence-based assays and isothermal titration calorimetry (ITC) for thermodynamic profiling .

Q. How can metabolic pathways of this compound be elucidated in environmental or biological systems?

- Methodology : Incubate the compound with microbial cultures (e.g., Rhodococcus spp.) or liver microsomes. Identify metabolites via high-resolution LC-MS/MS and HSQC NMR. For chlorimuron-ethyl analogs, key biodegradation products include sulfamoyl benzoic acid derivatives, suggesting similar pathways may apply .

Q. What structural modifications enhance selectivity for specific enzyme targets?

- Methodology :

- SAR Studies : Introduce substituents at the phenyl or carbamoyl groups (e.g., halogens, methyl) and test inhibitory activity.

- Co-crystallization : Solve X-ray structures of compound-enzyme complexes to guide rational design.

- Computational QSAR : Use partial least squares (PLS) regression to correlate electronic (Hammett σ) and steric parameters with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。